molecular formula C17H24N6O2S3 B6562750 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 1091022-09-1

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B6562750
CAS RN: 1091022-09-1
M. Wt: 440.6 g/mol
InChI Key: HEJSEIPTRCSXPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclohexylcarbamoyl group, a thiazol group, and a thiadiazol group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives, studying their properties, and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2S3/c1-2-26-17-23-22-16(28-17)20-13(24)9-8-12-10-27-15(19-12)21-14(25)18-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,20,22,24)(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJSEIPTRCSXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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